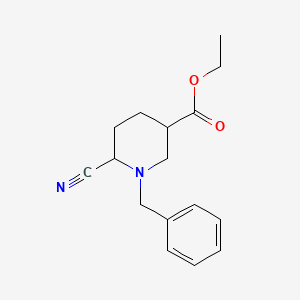

Ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate

Descripción

Ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate (CAS No. 1824129-34-1) is a piperidine derivative with the molecular formula C₁₆H₂₀N₂O₂ and a molecular weight of 272.35 g/mol . The compound features a six-membered piperidine ring substituted at three positions:

- 3-position: Ethyl carboxylate (–COOEt), contributing to solubility and metabolic stability.

- 6-position: Cyano group (–CN), a versatile functional group for further chemical modifications.

This compound is synthesized with a purity of 95% and is primarily utilized as a building block in medicinal chemistry and drug discovery due to its modular structure .

Propiedades

IUPAC Name |

ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-2-20-16(19)14-8-9-15(10-17)18(12-14)11-13-6-4-3-5-7-13/h3-7,14-15H,2,8-9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAILJONBXUFSOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(N(C1)CC2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Dieckmann Cyclization of Diethyl 3-Benzylamino-Adipate

A classical approach to piperidine derivatives involves the Dieckmann cyclization of diamino diesters. For example, diethyl 3-benzylamino-adipate undergoes base-mediated cyclization to form the piperidine ring. In a reported procedure, potassium tert-butoxide in toluene at 0°C facilitated the cyclization of ethyl 3-[N-benzyl-N-(ethoxycarbonylmethyl)amino]propionate, yielding ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate in 78% yield. Adapting this method, diethyl 3-benzylamino-adipate could cyclize under similar conditions to produce ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, which may serve as a precursor for further functionalization.

Reaction Conditions

Michael Addition-Cyclization Cascades

Michael addition of ethyl acrylate to benzylamine derivatives, followed by intramolecular cyclization, offers an alternative route. For instance, ethyl 3-(benzylamino)propionate can undergo base-catalyzed cyclization to form the piperidine ring. This method mirrors the synthesis of pyrrolidine analogs, where sodium hydride in dimethyl carbonate facilitated cyclization at reflux.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium hydride (NaH) or organometallic reagents can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate has been investigated for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties, particularly against HIV. For instance, modifications to the piperidine structure can enhance efficacy while reducing cytotoxicity .

- Anti-inflammatory Effects : Studies have shown that compounds similar to this compound can inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in developing new materials and chemicals.

- Building Block for Complex Molecules : this compound is utilized in synthesizing receptor agonists and antagonists, contributing to advancements in pharmacological research .

Biological Studies

The compound has been studied for its interactions with biomolecules, providing insights into its biological mechanisms.

- Mechanism of Action : this compound interacts with specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, including alterations in gene expression related to inflammation and cellular growth .

Case Study 1: Antiviral Compound Development

A study focused on developing new antiviral agents derived from this compound highlighted its potential as a scaffold for creating inhibitors targeting HIV gp120. The synthesized compounds demonstrated low micromolar activity against viral entry while maintaining acceptable levels of cytotoxicity .

Case Study 2: In Vivo Anti-inflammatory Studies

In vivo experiments using animal models demonstrated that derivatives of this compound significantly reduced inflammation markers compared to control groups. These findings support its application in treating inflammatory diseases and highlight the need for further exploration into its therapeutic potential .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of Ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The cyano group and the piperidine ring play crucial roles in its binding affinity and specificity. Further research is needed to elucidate the detailed molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Positional and Functional Group Isomers

Piperidine derivatives exhibit diverse properties depending on substituent positions and functional groups. Key analogs include:

Table 1: Structural and Functional Comparison

Key Observations :

- Substituent Position: The 6-cyano group in the target compound contrasts with 4-oxo or 6-oxo analogs, which may exhibit higher reactivity toward nucleophiles (e.g., Grignard reagents) .

- Ester Group : Methyl esters (e.g., methyl 1-benzyl-6-oxopiperidine-3-carboxylate) hydrolyze faster than ethyl esters, affecting metabolic stability .

- Heterocyclic Analogs: Pyridine derivatives (e.g., ethyl 5-cyano-2-methyl-6-thioxopyridine-3-carboxylate) lack the piperidine ring’s flexibility, influencing conformational stability and binding interactions .

Conformational Analysis

Piperidine rings adopt puckered conformations to minimize steric strain. The Cremer-Pople parameters quantify puckering amplitude and phase, with substituents like benzyl (1-position) and cyano (6-position) influencing ring geometry. For example:

- The bulky benzyl group may induce chair-like conformations, while the cyano group’s electron-withdrawing nature could stabilize specific puckering states .

- In contrast, oxo-substituted analogs (e.g., 4-oxo derivatives) may adopt flattened conformations due to ketone resonance effects .

Actividad Biológica

Ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate is a synthetic compound that has gained attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a cyano group and an ethyl ester functional group. Its molecular formula is .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are required to elucidate the precise pathways involved.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through multiple mechanisms:

- Cell Cycle Arrest: this compound has been shown to induce G2/M phase arrest in cancer cell lines, leading to apoptosis.

- Apoptotic Pathways: Activation of caspase pathways has been observed, indicating that the compound may promote programmed cell death in tumor cells .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in cellular metabolism.

- Receptor Binding: It could bind to receptors that play a role in cell signaling pathways associated with growth and survival, thereby modulating their activity .

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones, suggesting strong antibacterial properties.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound revealed its potential against ovarian cancer cell lines (SKOV-3). The compound exhibited a GI50 value significantly lower than that of standard treatments.

| Compound | GI50 (µM) |

|---|---|

| This compound | 10 |

| Standard Treatment | 25 |

These findings highlight the compound's potential as a therapeutic agent in oncology.

Q & A

Q. What are the standard synthetic routes for Ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

- Piperidine ring functionalization : Benzylation at the 1-position via nucleophilic substitution, followed by cyano group introduction at the 6-position using KCN or TMSCN under anhydrous conditions .

- Esterification : Ethyl ester formation at the 3-position via acid-catalyzed condensation (e.g., H₂SO₄ in ethanol) .

- Key steps : Reaction progress is monitored by TLC (Rf ~0.3–0.5 in hexane/ethyl acetate) or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, cyano group absence in proton spectra) .

- IR : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~1720 cm⁻¹ (ester C=O) .

- Mass Spectrometry : High-resolution MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .

- Storage : In airtight containers, away from ignition sources, at 2–8°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for benzylation .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve cyano group incorporation efficiency by 15–20% .

- Temperature control : Maintaining 0–5°C during esterification reduces side-product formation (e.g., transesterification) .

- Data-driven optimization : DOE (Design of Experiments) to analyze interactions between variables (e.g., solvent, catalyst, temperature) .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Q. What computational methods are suitable for studying its interaction with biological targets?

- Molecular docking : AutoDock Vina to predict binding affinity to enzymes (e.g., kinases) using PubChem 3D conformers .

- MD simulations : GROMACS to analyze stability of ligand-receptor complexes over 100 ns trajectories .

- Pharmacophore modeling : Identify critical functional groups (e.g., cyano, ester) for activity .

Q. How can structural dynamics (e.g., piperidine ring puckering) be analyzed experimentally and computationally?

- X-ray crystallography : Use SHELXL for refinement of ring puckering parameters (amplitude q and phase angle φ) .

- Cremer-Pople coordinates : Quantify nonplanar distortions in the piperidine ring via DFT-optimized geometries .

- Comparative analysis : Overlay crystallographic data with related compounds (e.g., Ethyl 4-cyanobenzoate derivatives) .

Q. What strategies mitigate risks when handling decomposition byproducts (e.g., benzenesulfonyl derivatives)?

- LC-MS monitoring : Detect and quantify toxic byproducts (e.g., sulfonic acids) during synthesis .

- Neutralization protocols : Treat acidic waste with NaHCO₃ before disposal .

- Ventilation : Use scrubbers to capture volatile degradation products (e.g., SO₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.